- A Modular Formal Total Synthesis of (±)-CycloclavineJournal of Organic Chemistry, 2016, 81(4), 1723-1730,
Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)
96551-22-3 structure
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Properties
Names and Identifiers
-
- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-3-Hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- N-Boc-3-(hydroxymethyl)indole
- 1-Boc-3-hydroxymethyl-indole
- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-N-Boc-indole-3-methanol
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- BCP26926
- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
- N-Boc-1H-indole-3-methanol
- tert-Butyl 3-(hydroxymethyl)indole-1-carboxylate
- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
- SY015985
- MFCD05864717
- 11Z-0700
- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
- ALBB-016769
- F2158-2280
- SCHEMBL1520892
- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- J-524490
- 3-HYDROXYMETHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 96551-22-3
- DB-025981
- SB40328
- DTXSID80454365
- CS-W005763
- AB1294
- AKOS005069607
- Tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
- +Expand
-
- MFCD05864717
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
- O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C
Computed Properties
- 247.12100
- 1
- 3
- 3
- 247.12084340g/mol
- 18
- 311
- 0
- 0
- 0
- 0
- 0
- 1
- 2.4
- 51.5
Experimental Properties
- 2.91680
- 51.46000
- 1.553
- 396°C at 760 mmHg
- No data available
- No data available
- 193.3℃
- No data avaiable
- No data available
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Security Information
- H303+H313+H333
- Xi
- H302-H315-H319-H332-H335
- P261-P280-P305+P351+P338
- Sealed in dry,Room Temperature
- Warning
- IRRITANT
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Price
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt
Reference
- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchariOrganic & Biomolecular Chemistry, 2021, 19(1), 182-187,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt
Reference
- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35ChemMedChem, 2020, 15(9), 799-807,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
- Concise synthesis of (2R,4R)-monatinChemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol DerivativesOrganic Letters, 2018, 20(23), 7603-7606,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ; 15 min, rt
1.2 Reagents: Water ; 15 min, rt
Reference
- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium saltsBioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt
Reference
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatinSynthetic Communications, 2000, 30(12), 2143-2159,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Reference
- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminalsTetrahedron Letters, 2009, 50(51), 7169-7171,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt
Reference
- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow SystemsJournal of the American Chemical Society, 2005, 127(25), 9251-9254,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylationSynlett, 2009, (4), 653-657,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Reference
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1Chemistry - A European Journal, 2017, 23(40), 9577-9584,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
Reference
- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivativesRussian Chemical Bulletin, 2010, 59(2), 457-462,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
Reference
- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic ActivityACS Catalysis, 2020, 10(19), 11567-11577,
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- Indole-3-carboxaldehyde
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Related Literature
-
Bakhshali Massoumi,Nafiseh Sorkhi-Shams,Mehdi Jaymand,Robab Mohammadi RSC Adv., 2015,5, 21197-21205
-
Michael D. Biegalski,Dane Morgan J. Mater. Chem. A, 2015,3, 2144-2157
-
Satoshi Honda,Hiroaki Benten,Shinzaburo Ito Chem. Commun., 2010,46, 6596-6598
-
Ping Wang,Yuhua Duan,Dirk Link,Bryan Morreale RSC Adv., 2012,2, 9727-9747
-
Adam D. J. Calow,Andrei S. Batsanov,Elena Fernández,Cristina Solé,Andrew Whiting Chem. Commun., 2012,48, 11401-11403
-
Haitao Wang,Wei Wang,Muhammad Asif,Yang Yu,Zhengyun Wang,Junlei Wang,Hongfang Liu,Junwu Xiao Nanoscale, 2017,9, 17145-17145
-
Elif Gungor,Yasemin Yahsi,Hulya Kara,Andrea Caneschi CrystEngComm, 2015,17, 3082-3088
-
Ling Zhao,John Drennan,Chun Kong,Sudath Amarasinghe,San Ping Jiang J. Mater. Chem. A, 2014,2, 11114-11123
-
Lei Tian,Leon He,Kyle Jackson,Randi Mahabir Chem. Commun., 2021,57, 10883-10886
96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
99%/99%
25g/100g
394.0/1403.0